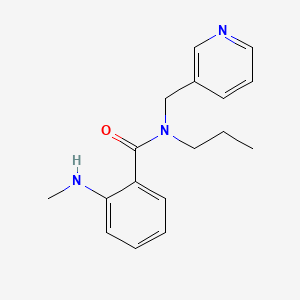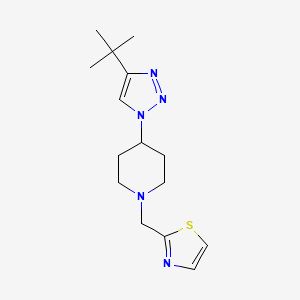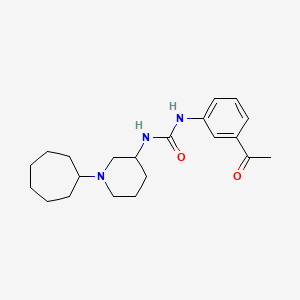
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide
説明
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide, also known as MPB, is a chemical compound that belongs to the family of benzamides. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, motivation, and reward. MPB has been extensively studied for its potential use in the treatment of various psychiatric disorders, including addiction, depression, and schizophrenia.
作用機序
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway. The mesolimbic pathway is involved in the regulation of mood, motivation, and reward. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide blocks the binding of dopamine to the D3 receptor, which reduces the activation of the mesolimbic pathway. This leads to a decrease in the release of dopamine in the nucleus accumbens, which is a key component of the reward system.
Biochemical and Physiological Effects:
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine, increase the levels of dopamine and norepinephrine in the prefrontal cortex, and improve cognitive function. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to reduce positive symptoms in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of using 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target the mesolimbic pathway, which is involved in the regulation of mood, motivation, and reward. However, one limitation of using 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals in a consistent manner.
将来の方向性
There are a number of future directions for research on 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential use in the treatment of addiction. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, and further research is needed to determine its efficacy in humans. Finally, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide may have potential as a tool for studying the mesolimbic pathway and its role in psychiatric disorders.
科学的研究の応用
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of various psychiatric disorders, including addiction, depression, and schizophrenia. In addiction research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the reinforcing effects of cocaine and nicotine in animal models. In depression research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which are known to be decreased in depression. In schizophrenia research, 2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms in animal models.
特性
IUPAC Name |
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-11-20(13-14-7-6-10-19-12-14)17(21)15-8-4-5-9-16(15)18-2/h4-10,12,18H,3,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAXDORLZRHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-propyl-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(3-methoxybenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3814952.png)
![3-{1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3814959.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B3814970.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3814981.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3814984.png)

![methyl (2S*,4R*)-4-hydroxy-1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidine-2-carboxylate](/img/structure/B3814994.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B3815009.png)
![2-[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B3815010.png)




![N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815041.png)